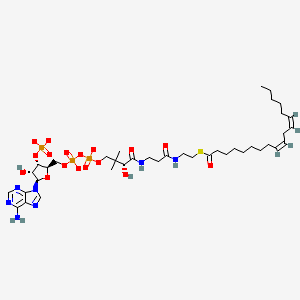

linoleoyl-CoA(4-)

Description

Properties

Molecular Formula |

C39H62N7O17P3S-4 |

|---|---|

Molecular Weight |

1025.9 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-[[3-[2-[(9Z,12Z)-octadeca-9,12-dienoyl]sulfanylethylamino]-3-oxopropyl]amino]-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate |

InChI |

InChI=1S/C39H66N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46/h8-9,11-12,26-28,32-34,38,49-50H,4-7,10,13-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54)/p-4/b9-8-,12-11-/t28-,32-,33-,34+,38-/m1/s1 |

InChI Key |

YECLLIMZHNYFCK-RRNJGNTNSA-J |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |

Origin of Product |

United States |

Foundational & Exploratory

cellular localization and function of linoleoyl-CoA

An In-depth Technical Guide on the Cellular Localization and Function of Linoleoyl-CoA

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Linoleoyl-coenzyme A (linoleoyl-CoA) is the activated form of the essential omega-6 fatty acid, linoleic acid. As a central metabolic intermediate, its precise subcellular localization is critical to its diverse functions, which span from energy production and lipid biosynthesis to the modulation of complex signaling pathways. This technical guide provides a comprehensive overview of the synthesis, compartmentalization, and multifaceted roles of linoleoyl-CoA. We delve into its functions within the endoplasmic reticulum, mitochondria, peroxisomes, and lipid droplets, summarizing key quantitative data and detailing the experimental protocols used to elucidate its behavior. This document aims to serve as a foundational resource for professionals investigating lipid metabolism and its therapeutic implications.

Synthesis and Cellular Pools of Linoleoyl-CoA

The journey of linoleoyl-CoA begins with dietary linoleic acid, which is transported into the cell. To become metabolically active, it must be esterified to coenzyme A. This activation is the first committed step in its metabolism, a reaction catalyzed by a family of enzymes known as long-chain acyl-CoA synthetases (ACSLs).[1]

Reaction: Linoleic Acid + ATP + Coenzyme A → Linoleoyl-CoA + AMP + Pyrophosphate (PPi)

ACSL isoforms are strategically located on the membranes of several key organelles, including the endoplasmic reticulum (ER), the outer mitochondrial membrane, and peroxisomes.[1][2] This distribution creates distinct subcellular pools of linoleoyl-CoA, enabling its compartmentalized and tightly regulated participation in various metabolic and signaling pathways. The localization of the synthesizing enzyme dictates the immediate fate of the linoleoyl-CoA molecule.

Cellular Localization and Associated Functions

The specific location of linoleoyl-CoA dictates its function. The distinct pools are not always freely interchangeable, highlighting the importance of metabolic channeling.

Endoplasmic Reticulum (ER)

The ER is a major hub for lipid synthesis. Linoleoyl-CoA synthesized in or transported to the ER serves as a primary substrate for the synthesis of complex lipids.[3]

-

Triglyceride (TG) Synthesis: It is a substrate for acyl-CoA:diacylglycerol acyltransferase (DGAT) enzymes, which catalyze the final step in TG synthesis for storage in lipid droplets.[4]

-

Phospholipid Synthesis: It is incorporated into various phospholipids, such as phosphatidylcholine and phosphatidylethanolamine, which are essential components of cellular membranes.[3]

-

Cholesterol Esterification: Acyl-CoA:cholesterol acyltransferase (ACAT), an ER-resident enzyme, uses linoleoyl-CoA to esterify cholesterol, forming cholesteryl esters for storage or lipoprotein assembly.[5]

Mitochondria

Mitochondria are the primary sites of energy production through fatty acid oxidation.

-

Beta-Oxidation: Linoleoyl-CoA is a substrate for beta-oxidation. However, its transport into the mitochondrial matrix is a regulated process. Long-chain fatty acyl-CoAs require the carnitine shuttle, involving carnitine palmitoyltransferase I (CPT1) and II (CPT2), to cross the inner mitochondrial membrane.[6][7] The beta-oxidation of polyunsaturated fatty acids like linoleoyl-CoA requires additional auxiliary enzymes to handle the double bonds.[8]

-

Cardiolipin (CL) Remodeling: Linoleoyl-CoA is the preferred acyl donor for the remodeling of cardiolipin, a unique phospholipid critical for the structure and function of the inner mitochondrial membrane and the electron transport chain.[9] The mitochondrial enzyme monolysocardiolipin acyltransferase-1 (MLCL AT-1) specifically utilizes linoleoyl-CoA to re-acylate monolysocardiolipin back to mature cardiolipin.[9]

Peroxisomes

Peroxisomes are involved in the metabolism of very-long-chain fatty acids and branched-chain fatty acids. While they can perform beta-oxidation, their role with common long-chain fatty acids is often complementary to mitochondria. Linoleoyl-CoA in peroxisomes can be partially oxidized, with the resulting shorter acyl-CoAs then transported to mitochondria for complete oxidation. Acyl-CoA synthetases are known to be present on the surface of peroxisomes.[5]

Metabolic Fates and Signaling Roles

Linoleoyl-CoA is a branch-point metabolite that can be directed toward either catabolic (energy-generating) or anabolic (biosynthetic) pathways.

Role in Inflammation

Linoleic acid and its metabolites can have both pro- and anti-inflammatory effects. Linoleoyl-CoA is the precursor for arachidonoyl-CoA via a series of desaturation and elongation reactions. Arachidonic acid, released from phospholipids, is the substrate for the synthesis of potent inflammatory mediators like prostaglandins and leukotrienes.[10] However, systematic reviews of controlled trials have found little evidence that dietary linoleic acid increases inflammatory markers in healthy individuals.[11] The ultimate effect likely depends on the cellular context, the overall balance of omega-3 and omega-6 fatty acids, and the specific signaling pathways activated.

Regulation of Gene Expression

Fatty acyl-CoAs can influence the activity of nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs), which are master regulators of lipid and glucose homeostasis.[12] By binding to these receptors, linoleoyl-CoA and related molecules can transcriptionally regulate genes involved in fatty acid transport, beta-oxidation, and lipogenesis.

Quantitative Data

The study of linoleoyl-CoA metabolism often involves measuring enzyme kinetics and substrate specificities. This data is crucial for understanding the efficiency and preference of different metabolic pathways.

| Enzyme | Substrate | Organism/Tissue | Km Value | Subcellular Location | Reference |

| Monolysocardiolipin Acyltransferase-1 (MLCL AT-1) | Linoleoyl-CoA | Human | 4 µM | Mitochondria | [9] |

| Acyl-CoA Synthetase (Generic) | Linoleic Acid | - | - | ER, Mitochondria, Peroxisomes | [1][2] |

| Comparison of Acylcarnitine Formation Rates from Acyl-CoAs in Rat Liver Mitochondria | | :--- | Relative Rate of Formation | | Oleoyl-CoA | Higher | | Linoleoyl-CoA | Lower | | α-Linolenoyl-CoA | Very Low | Data derived from observations in Clouet et al., showing differential utilization by CPT enzymes.[13]

Experimental Protocols

Investigating the localization and function of linoleoyl-CoA requires specialized techniques. Below are summarized protocols for key experimental approaches.

Protocol 1: Subcellular Fractionation and Acyl-CoA Quantification

This method aims to determine the concentration of linoleoyl-CoA in different organelles.

-

Cell/Tissue Homogenization: Homogenize fresh or snap-frozen biological samples in an ice-cold isotonic buffer (e.g., containing sucrose, Tris-HCl, and EDTA) to preserve organelle integrity.

-

Differential Centrifugation: Perform a series of centrifugation steps at increasing speeds to separate cellular components.

-

Low-speed spin (e.g., 1,000 x g) to pellet nuclei and intact cells.

-

Medium-speed spin (e.g., 10,000 x g) of the supernatant to pellet mitochondria.

-

High-speed spin (e.g., 100,000 x g) of the subsequent supernatant to pellet microsomes (ER fragments) and peroxisomes. The final supernatant is the cytosolic fraction.

-

-

Acyl-CoA Extraction: Immediately add a cold extraction solvent (e.g., 2.5% sulfosalicylic acid or an acetonitrile/isopropanol/water mixture) to each organellar pellet and the cytosolic fraction to precipitate proteins and extract metabolites.[14][15]

-

LC-MS/MS Analysis:

-

Separate the extracted acyl-CoAs using reverse-phase liquid chromatography (LC).[15]

-

Detect and quantify linoleoyl-CoA using tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[14]

-

Use stable isotope-labeled internal standards for accurate quantification.[16]

-

Protocol 2: In Situ Visualization of Lipids

Directly visualizing linoleoyl-CoA is challenging. However, its downstream products and the enzymes that use it can be visualized to infer its localization and activity.

-

Fluorescent Probes: Use fluorescently-labeled fatty acid analogs. While these can provide spatial information, their chemical structure differs from the natural lipid, which may alter their metabolism and distribution.[17]

-

Genetically Encoded Biosensors: Engineer fluorescent proteins fused to lipid-binding domains. These sensors can translocate to membranes enriched in a specific lipid, allowing for live-cell imaging of lipid dynamics.[18][19] While a direct sensor for linoleoyl-CoA is not common, sensors for downstream lipids (e.g., diacylglycerol) can report on the activity of pathways that consume it.

-

Immunofluorescence: Use antibodies to visualize the localization of key enzymes that synthesize or utilize linoleoyl-CoA (e.g., ACSL isoforms, DGAT, ACAT).

-

Fixation and Permeabilization: Fix cells with paraformaldehyde and permeabilize with a detergent like Triton X-100.

-

Antibody Incubation: Incubate with a primary antibody specific to the target enzyme, followed by a fluorescently-labeled secondary antibody.

-

Microscopy: Image the cells using confocal or super-resolution microscopy to determine the precise subcellular location of the enzyme. Co-staining with organelle-specific markers (e.g., MitoTracker for mitochondria, calreticulin for ER) is essential.

-

Conclusion and Future Directions

Linoleoyl-CoA is positioned at a critical nexus of cellular metabolism. Its synthesis and distribution among the ER, mitochondria, and other organelles allow for the coordinated regulation of energy homeostasis, membrane architecture, and signaling cascades. The distinct functions of each subcellular pool underscore the importance of metabolic compartmentalization in preventing futile cycles and directing substrates to their appropriate fates.

For researchers and drug development professionals, understanding the enzymes that control the flux of linoleoyl-CoA through these pathways offers significant therapeutic potential. Targeting specific ACSL isoforms or the downstream enzymes in lipid synthesis and remodeling could provide novel strategies for managing metabolic diseases, inflammatory disorders, and mitochondrial dysfunction. Future research, aided by advances in quantitative mass spectrometry imaging and novel biosensors, will further resolve the spatiotemporal dynamics of linoleoyl-CoA, providing a more detailed map of its intricate roles in health and disease.

References

- 1. Reactome | Activation of linoleic acid to linoleoyl-CoA [reactome.org]

- 2. Frontiers | Lipid Droplet-Organelle Contact Sites as Hubs for Fatty Acid Metabolism, Trafficking, and Metabolic Channeling [frontiersin.org]

- 3. linoleate biosynthesis I (plants) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Fatty Acid Trafficking Between Lipid Droplets and Mitochondria: An Emerging Perspective [ijbs.com]

- 5. Frontiers | Reversible translocation of acyl-CoA:cholesterol acyltransferase (ACAT) between the endoplasmic reticulum and vesicular structures [frontiersin.org]

- 6. Fatty Acids -- Transport into Mitochondria: Answer [library.med.utah.edu]

- 7. aocs.org [aocs.org]

- 8. youtube.com [youtube.com]

- 9. Identification of the Human Mitochondrial Linoleoyl-coenzyme A Monolysocardiolipin Acyltransferase (MLCL AT-1) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Long Chain Fatty Acids as Modulators of Immune Cells Function: Contribution of FFA1 and FFA4 Receptors [frontiersin.org]

- 11. Effect of dietary linoleic acid on markers of inflammation in healthy persons: a systematic review of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Central cellular signaling pathways involved with the regulation of lipid metabolism in the liver: a review [redalyc.org]

- 13. Pathway of alpha-linolenic acid through the mitochondrial outer membrane in the rat liver and influence on the rate of oxidation. Comparison with linoleic and oleic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Microscopy tools for the investigation of intracellular lipid storage and dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journals.biologists.com [journals.biologists.com]

- 19. In Situ Quantitative Imaging of Cellular Lipids Using Molecular Sensors - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Linoleoyl-CoA in Cellular Lipid Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linoleoyl-CoA, the activated form of the essential omega-6 fatty acid linoleic acid, stands at a critical metabolic crossroads, influencing a diverse array of cellular signaling pathways. Beyond its fundamental role in energy metabolism and membrane biogenesis, linoleoyl-CoA acts as a key substrate and signaling molecule in pathways governing inflammation, nuclear receptor activation, and protein modification. This technical guide provides an in-depth exploration of the multifaceted roles of linoleoyl-CoA in lipid signaling. It details the enzymatic pathways that control its synthesis and metabolism, its function as a precursor for potent signaling mediators, and its direct and indirect influence on gene expression through nuclear receptors. This document consolidates quantitative data, presents detailed experimental protocols for studying linoleoyl-CoA-mediated processes, and provides visual diagrams of the core signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

Linoleic acid, an essential polyunsaturated fatty acid, must be obtained from the diet. Upon cellular uptake, it is rapidly converted to its metabolically active form, linoleoyl-CoA, by the action of acyl-CoA synthetases (ACSLs). This activation is a crucial step that primes linoleic acid for its diverse cellular fates. As linoleoyl-CoA, it can be incorporated into complex lipids, elongated and desaturated to form other bioactive molecules, or act as a signaling molecule itself. Its strategic position makes linoleoyl-CoA a central hub in the intricate network of lipid-mediated cellular communication. Understanding the precise roles of linoleoyl-CoA is paramount for deciphering the mechanisms underlying various physiological and pathological processes, including inflammation, metabolic disorders, and cancer.

Synthesis and Metabolism of Linoleoyl-CoA

The intracellular concentration and availability of linoleoyl-CoA are tightly regulated by the coordinated action of several enzymes.

Synthesis by Acyl-CoA Synthetases

The primary route for linoleoyl-CoA synthesis is the ATP-dependent esterification of linoleic acid with coenzyme A, a reaction catalyzed by long-chain acyl-CoA synthetases (ACSLs). Different ACSL isoforms exhibit distinct subcellular localizations and substrate specificities, thereby channeling linoleoyl-CoA to specific metabolic and signaling pathways. Notably, ACSL activity has been identified in the endoplasmic reticulum, mitochondria, and the nucleus, suggesting compartment-specific roles for linoleoyl-CoA.[1]

Metabolic Fates

Once synthesized, linoleoyl-CoA can enter several key metabolic pathways:

-

Phospholipid Remodeling: Linoleoyl-CoA is a preferred substrate for lysophosphatidylcholine acyltransferase 3 (LPCAT3), an enzyme crucial for the Lands' cycle of phospholipid remodeling.[2][3] This process enriches cellular membranes, particularly phosphatidylcholine (PC), with linoleic acid, thereby influencing membrane fluidity and the generation of lipid signaling molecules.

-

Eicosanoid Precursor Synthesis: Linoleoyl-CoA can be elongated and desaturated to form arachidonoyl-CoA, the precursor for the synthesis of arachidonic acid. Phospholipase A2 then liberates arachidonic acid from membrane phospholipids, initiating the arachidonic acid cascade that produces a wide range of pro-inflammatory and anti-inflammatory eicosanoids, such as prostaglandins, leukotrienes, and thromboxanes.

-

Protein Acylation: Linoleoyl-CoA can serve as a substrate for protein S-acylation, a reversible post-translational modification where the fatty acyl group is attached to cysteine residues of target proteins.[4] This modification can alter protein localization, stability, and function.

Linoleoyl-CoA in Cellular Signaling Pathways

Linoleoyl-CoA and its derivatives are integral components of several critical signaling pathways.

The Arachidonic Acid Cascade and Eicosanoid Signaling

While linoleic acid itself is not the direct precursor to most eicosanoids, its conversion to arachidonic acid is a rate-limiting step. Therefore, the availability of linoleoyl-CoA for elongation and desaturation directly impacts the cellular capacity to produce these potent signaling molecules that regulate inflammation, immunity, and hemostasis.

Figure 1. Simplified pathway of eicosanoid synthesis from linoleic acid.

Nuclear Receptor Activation

Long-chain fatty acyl-CoAs, including presumably linoleoyl-CoA, can act as ligands for nuclear receptors, which are transcription factors that regulate gene expression in response to small lipophilic molecules.

-

Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are key regulators of lipid and glucose metabolism. Long-chain fatty acids and their CoA esters are known to be endogenous ligands for PPARα.[5] While direct binding data for linoleoyl-CoA is limited, it is plausible that it contributes to the pool of acyl-CoAs that activate PPARα, thereby influencing the expression of genes involved in fatty acid oxidation.

-

Liver X Receptors (LXRs): LXRs are critical for cholesterol homeostasis and lipogenesis. While some studies suggest that long-chain fatty acyl-CoAs are not high-affinity ligands for LXRα, the broader family of fatty acyl-CoAs may still modulate LXR activity indirectly.[6][7]

Figure 2. Linoleoyl-CoA in nuclear receptor signaling.

Protein S-acylation

Linoleoyl-CoA can be utilized by protein acyltransferases (PATs), specifically the DHHC family of enzymes, to mediate the S-acylation of proteins.[4] This lipid modification can anchor cytosolic proteins to membranes, modulate protein-protein interactions, and regulate signaling cascades. The reversibility of S-acylation, governed by acyl-protein thioesterases (APTs), allows for dynamic control of protein function.

Quantitative Data

The precise quantification of linoleoyl-CoA in different subcellular compartments remains a technical challenge. The available data primarily focuses on the total pool of long-chain fatty acyl-CoAs.

| Parameter | Value | Cell/Tissue Type | Reference |

| Total Long-Chain Fatty Acyl-CoA Concentration | |||

| 12 ± 1.0 pmol/10^6 cells | RAW 264.7 cells | [8] | |

| 80.4 ± 6.1 pmol/10^6 cells | MCF7 cells | [8] | |

| Nuclear Acyl-CoA Synthetase Kinetics (Linoleic Acid) | |||

| Apparent Km | > Palmitic Acid (16:0) | Rat Liver Nuclei | [1] |

| < 20:3n-6 | Rat Liver Nuclei | [1] | |

| Nuclear Receptor Binding (Long-Chain Fatty Acyl-CoAs) | |||

| PPARα Binding Affinity (BODIPY C16-CoA) | High Affinity | Mouse | [5] |

| LXRα Binding Affinity (Long-Chain Fatty Acyl-CoA) | Weak or No Binding | Human | [6][7] |

| LPCAT3 Activity (Linoleoyl-CoA) | |||

| High preference over other acyl-CoAs | Adipocytes | [2] |

Experimental Protocols

Quantification of Linoleoyl-CoA by LC-MS/MS

This protocol outlines a method for the sensitive and specific quantification of linoleoyl-CoA from biological samples.

Materials:

-

Internal Standard: Heptadecanoyl-CoA (C17:0-CoA)

-

Solvents: Acetonitrile, Water, Ammonium Hydroxide (all LC-MS grade)

-

Solid Phase Extraction (SPE) columns

-

UPLC-MS/MS system (e.g., triple quadrupole mass spectrometer)

Procedure:

-

Sample Homogenization: Homogenize tissue or cell pellets in a suitable buffer on ice.

-

Internal Standard Spiking: Add a known amount of C17:0-CoA internal standard to the homogenate.

-

Extraction: Perform a solid-phase extraction to isolate the acyl-CoA fraction.

-

LC Separation: Separate the acyl-CoAs using a C18 reversed-phase column with a gradient of ammonium hydroxide in water and acetonitrile.

-

MS/MS Detection: Quantify linoleoyl-CoA using selected reaction monitoring (SRM) in positive electrospray ionization mode. Monitor the specific precursor-to-product ion transition for linoleoyl-CoA and the internal standard.[9][10][11]

-

Data Analysis: Calculate the concentration of linoleoyl-CoA by comparing its peak area to that of the internal standard.

Figure 3. Workflow for linoleoyl-CoA quantification by LC-MS/MS.

In Vitro Lysophosphatidylcholine Acyltransferase (LPCAT) Activity Assay

This assay measures the activity of LPCAT enzymes using linoleoyl-CoA as a substrate.

Materials:

-

Microsomal preparations from cells or tissues

-

Lysophosphatidylcholine (LPC)

-

[14C]-Linoleoyl-CoA

-

Assay Buffer (e.g., Tris-HCl with MgCl2)

-

Scintillation cocktail and counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine microsomal protein, LPC, and assay buffer.

-

Initiate Reaction: Start the reaction by adding [14C]-Linoleoyl-CoA.

-

Incubation: Incubate at 37°C for a defined period (e.g., 10 minutes).

-

Stop Reaction: Terminate the reaction by adding a chloroform/methanol mixture.

-

Lipid Extraction: Perform a Bligh-Dyer extraction to separate the lipid phase.

-

Analysis: Separate the phospholipids by thin-layer chromatography (TLC) and quantify the amount of radiolabeled phosphatidylcholine formed using a scintillation counter.[12][13][14]

Analysis of Protein S-acylation by Acyl-Biotin Exchange (ABE)

The ABE assay allows for the detection and enrichment of S-acylated proteins.

Materials:

-

Cell lysate

-

N-Ethylmaleimide (NEM) to block free thiols

-

Hydroxylamine (to cleave thioester bonds)

-

Biotin-HPDP (to label newly exposed thiols)

-

Streptavidin-agarose beads

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Lysis and Thiol Blocking: Lyse cells in a buffer containing NEM to block all free cysteine residues.

-

Thioester Cleavage: Treat the lysate with hydroxylamine to specifically cleave the S-acyl thioester bonds, exposing the previously acylated cysteine residues. A control sample is treated with a buffer lacking hydroxylamine.

-

Biotinylation: Label the newly exposed thiols with Biotin-HPDP.

-

Enrichment: Capture the biotinylated proteins using streptavidin-agarose beads.

-

Analysis: Elute the captured proteins and analyze by SDS-PAGE and Western blotting with an antibody against the protein of interest to confirm its S-acylation.[4][15]

Figure 4. Acyl-Biotin Exchange (ABE) workflow for S-acylation analysis.

Conclusion and Future Directions

Linoleoyl-CoA is a pleiotropic signaling molecule that plays a central role in cellular lipid metabolism and communication. Its involvement in diverse pathways, from eicosanoid synthesis to the regulation of gene expression, underscores its importance in maintaining cellular homeostasis. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to further investigate the intricate functions of linoleoyl-CoA.

Future research should focus on developing more sensitive and spatially resolved methods to quantify linoleoyl-CoA within specific subcellular compartments. Elucidating the full spectrum of proteins that are S-acylated with linoleoyl-CoA and the functional consequences of this modification will provide deeper insights into its regulatory roles. Furthermore, a more detailed understanding of how linoleoyl-CoA and its metabolites directly interact with and modulate the activity of nuclear receptors will be crucial for developing novel therapeutic strategies targeting lipid signaling pathways in various diseases. The continued exploration of linoleoyl-CoA's biology promises to uncover new paradigms in cellular signaling and open avenues for therapeutic intervention.

References

- 1. Long-chain fatty Acyl-CoA synthetase enzymatic activity in rat liver cell nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lysophosphatidylcholine Acyltransferase 3 Is the Key Enzyme for Incorporating Arachidonic Acid into Glycerophospholipids during Adipocyte Differentiation [mdpi.com]

- 3. Fatty acid remodeling by LPCAT3 enriches arachidonate in phospholipid membranes and regulates triglyceride transport | eLife [elifescienceshtbprolorg-s.evpn.library.nenu.edu.cn]

- 4. Mechanisms and functions of protein S-acylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A single amino acid change humanizes long-chain fatty acid binding and activation of mouse peroxisome proliferator-activated receptor α - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fatty acid binding profile of the liver X receptor α - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fatty acid binding profile of the liver X receptor α - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs » JOANNEUM RESEARCH [joanneum.at]

- 11. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Measurement of lysophospholipid acyltransferase activities using substrate competition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification and characterization of a lysophosphatidylcholine acyltransferase in alveolar type II cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Proteome-scale Analysis of Protein S-acylation Comes of Age - PMC [pmc.ncbi.nlm.nih.gov]

Linoleoyl-CoA as a Precursor for Arachidonic Acid Synthesis: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Arachidonic acid (AA), a 20-carbon polyunsaturated fatty acid (PUFA), is a critical component of cell membranes and a precursor to a vast array of signaling molecules, collectively known as eicosanoids. These include prostaglandins, thromboxanes, and leukotrienes, which are pivotal in regulating inflammation, immunity, and vascular function. While arachidonic acid can be obtained directly from the diet, its de novo synthesis from the essential fatty acid linoleic acid is a crucial metabolic pathway. This guide provides a comprehensive technical overview of the enzymatic conversion of linoleoyl-CoA, the activated form of linoleic acid, to arachidonic acid, with a focus on the core biochemical steps, regulatory mechanisms, and experimental methodologies.

The Core Synthesis Pathway

The synthesis of arachidonic acid from linoleoyl-CoA is a multi-step process occurring primarily in the endoplasmic reticulum. It involves a series of desaturation and elongation reactions catalyzed by specific enzymes. The pathway can be summarized in three key steps:

-

Δ6-Desaturation: The initial and rate-limiting step is the introduction of a double bond at the delta-6 position of linoleoyl-CoA (18:2n-6) to form γ-linolenoyl-CoA (GLA-CoA; 18:3n-6). This reaction is catalyzed by the enzyme delta-6-desaturase (FADS2) .[1]

-

Elongation: Subsequently, γ-linolenoyl-CoA is elongated by two carbons to yield dihomo-γ-linolenoyl-CoA (DGLA-CoA; 20:3n-6). This step is carried out by the enzyme fatty acid elongase 5 (ELOVL5) , which utilizes malonyl-CoA as the two-carbon donor.[2]

-

Δ5-Desaturation: The final step is the desaturation of dihomo-γ-linolenoyl-CoA at the delta-5 position to produce arachidonoyl-CoA (20:4n-6), the activated form of arachidonic acid. This reaction is catalyzed by delta-5-desaturase (FADS1) .[3]

Arachidonoyl-CoA can then be incorporated into phospholipids in the cell membrane or released as free arachidonic acid by the action of phospholipases to participate in signaling pathways.

Metabolic Pathway Diagram

Caption: Core metabolic pathway from linoleoyl-CoA to arachidonic acid.

Quantitative Data

The efficiency and rate of arachidonic acid synthesis are governed by the kinetic properties of the involved enzymes. The following tables summarize available quantitative data for the key enzymes in this pathway.

Table 1: Kinetic Parameters of Key Enzymes in Arachidonic Acid Synthesis

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Optimal pH | Optimal Temperature (°C) | Source |

| Δ6-Desaturase (FADS2) | Linoleoyl-CoA | 2 | Data not consistently reported | ~7.4 | 30-37 | [4] |

| Elongase (ELOVL5) | γ-Linolenoyl-CoA | Data not consistently reported | Data not consistently reported | ~7.4 | 37 | [5] |

| Δ5-Desaturase (FADS1) | Dihomo-γ-linolenoyl-CoA | Data not consistently reported | Data not consistently reported | ~7.4 | 37 |

Note: Comprehensive and directly comparable kinetic data for all enzymes under identical conditions are limited in the literature. The provided values are indicative and may vary based on the experimental system.

Table 2: Substrate Specificity of ELOVL5

| Substrate | Relative Activity (%) | Source |

| γ-Linolenic acid (C18:3, n-6) | High | [6] |

| Stearidonic acid (C18:4, n-3) | High | [6] |

| Palmitoleic acid (C16:1, n-7) | Moderate | [6] |

| Oleic acid (C18:1, n-9) | Moderate | [6] |

| Arachidonic acid (C20:4, n-6) | Moderate | [6] |

| Eicosapentaenoic acid (C20:5, n-3) | Moderate | [6] |

| Palmitic acid (C16:0) | Low/None | [5] |

Experimental Protocols

This section provides an overview of methodologies for key experiments cited in the study of arachidonic acid synthesis.

Assay for Δ6-Desaturase (FADS2) and Δ5-Desaturase (FADS1) Activity

This protocol is adapted for measuring desaturase activity in microsomal fractions.

a. Preparation of Microsomes:

-

Homogenize fresh or frozen liver tissue in a buffer containing sucrose and Tris-HCl.

-

Centrifuge the homogenate at low speed to remove cell debris and nuclei.

-

Centrifuge the resulting supernatant at high speed to pellet the microsomes.

-

Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.

b. Desaturase Assay:

-

Prepare a reaction mixture containing the microsomal fraction, a suitable buffer (e.g., phosphate buffer, pH 7.4), NADPH, and the radiolabeled substrate (e.g., [14C]-linoleoyl-CoA for FADS2 or [14C]-dihomo-γ-linolenoyl-CoA for FADS1).

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).

-

Stop the reaction by adding a strong base (e.g., KOH in methanol) to saponify the fatty acyl-CoAs.

-

Acidify the mixture and extract the fatty acids with an organic solvent (e.g., hexane).

-

Separate the substrate and product fatty acids using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantify the radioactivity in the substrate and product bands to determine the enzyme activity.

Assay for Fatty Acid Elongase (ELOVL5) Activity

This protocol outlines a method for measuring elongase activity.

a. Preparation of Microsomes:

-

Follow the same procedure as described for the desaturase assay.

b. Elongase Assay:

-

Prepare a reaction mixture containing the microsomal fraction, a suitable buffer, NADPH, the fatty acyl-CoA substrate (e.g., γ-linolenoyl-CoA), and radiolabeled malonyl-CoA ([14C]-malonyl-CoA).

-

Incubate the reaction at 37°C for a specified time.

-

Terminate the reaction and saponify the products as described above.

-

Extract the fatty acids.

-

Analyze the fatty acid products by TLC or HPLC and quantify the incorporation of radioactivity from [14C]-malonyl-CoA into the elongated fatty acid product.

Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This is a standard method for the comprehensive analysis of fatty acid profiles in biological samples.

a. Lipid Extraction:

-

Homogenize the biological sample (e.g., cells, tissue) in a mixture of chloroform and methanol.

-

Add water to induce phase separation.

-

Collect the lower organic phase containing the lipids.

b. Transesterification:

-

Evaporate the solvent from the lipid extract.

-

Add a reagent such as methanolic HCl or BF3-methanol and heat to convert the fatty acids to their fatty acid methyl esters (FAMEs).

c. GC-MS Analysis:

-

Inject the FAMEs into a gas chromatograph equipped with a suitable capillary column.

-

The FAMEs are separated based on their volatility and polarity.

-

The separated FAMEs are then introduced into a mass spectrometer for identification and quantification based on their mass spectra and fragmentation patterns.[7][8][9][10][11]

Experimental Workflow Diagram

Caption: A generalized workflow for investigating the enzymatic synthesis of arachidonic acid.

Regulatory Signaling Pathways

The synthesis of arachidonic acid is tightly regulated to maintain cellular homeostasis. The expression of the key enzymes, FADS1, FADS2, and ELOVL5, is primarily controlled at the transcriptional level by the sterol regulatory element-binding protein 1c (SREBP-1c).

SREBP-1c Activation: SREBP-1c is a key transcription factor that upregulates the expression of genes involved in fatty acid synthesis. Its activation is influenced by various nutritional and hormonal signals:

-

Insulin: High levels of insulin, for example after a carbohydrate-rich meal, promote the activation of SREBP-1c, leading to increased transcription of FADS1, FADS2, and ELOVL5.[12][13]

-

Liver X Receptor (LXR): LXR, a nuclear receptor that senses cellular cholesterol levels, can also induce the expression of SREBP-1c.

Feedback Inhibition: The products of the pathway, particularly polyunsaturated fatty acids like arachidonic acid, can exert feedback inhibition on SREBP-1c, thereby downregulating their own synthesis.

Signaling Pathway Diagram

Caption: Simplified signaling pathway for the regulation of enzymes in arachidonic acid synthesis.

Conclusion

The synthesis of arachidonic acid from linoleoyl-CoA is a fundamental metabolic pathway with significant implications for cellular function and human health. The key enzymes—delta-6-desaturase, fatty acid elongase 5, and delta-5-desaturase—are subject to intricate transcriptional regulation, primarily through the SREBP-1c signaling cascade, which is in turn influenced by hormonal and nutritional cues. A thorough understanding of this pathway, facilitated by the experimental approaches outlined in this guide, is essential for researchers and drug development professionals seeking to modulate the production of arachidonic acid and its downstream eicosanoid signaling molecules in various physiological and pathological contexts. Further research is warranted to fully elucidate the kinetic properties of the involved enzymes and the complex interplay of regulatory networks.

References

- 1. m.youtube.com [m.youtube.com]

- 2. mdpi.com [mdpi.com]

- 3. Arachidonic acid regulation of steroid synthesis: new partners in the signaling pathway of steroidogenic hormones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Concerted regulation of free arachidonic acid and hormone-induced steroid synthesis by acyl-CoA thioesterases and acyl-CoA synthetases in adrenal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Elevated hepatic fatty acid elongase-5 activity affects multiple pathways controlling hepatic lipid and carbohydrate composition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deletion of ELOVL5 leads to fatty liver through activation of SREBP-1c in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lipidmaps.org [lipidmaps.org]

- 8. 4.5. Fatty Acid Analysis by Gas-Chromatography Mass Spectrometry [bio-protocol.org]

- 9. Analysis of fatty acids by gas chromatography–mass spectrometry (GC–MS) [bio-protocol.org]

- 10. ntnuopen.ntnu.no [ntnuopen.ntnu.no]

- 11. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. SREBPs in Lipid Metabolism, Insulin Signaling, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Insulin signaling in fatty acid and fat synthesis: a transcriptional perspective - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Linoleoyl-CoA in Membrane Phospholipid Remodeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical involvement of linoleoyl-CoA in the dynamic process of membrane phospholipid remodeling. A fundamental component of cellular homeostasis, this pathway dictates the biophysical properties of cellular membranes, influencing a myriad of physiological and pathological processes. This document provides a comprehensive overview of the key enzymes, their regulation, and the functional consequences of incorporating linoleoleoyl-CoA into phospholipids, with a focus on quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.

Introduction: The Lands Cycle and the Significance of Linoleoyl-CoA

The fatty acid composition of cellular membranes is not static; it is constantly reshaped through a process known as the Lands cycle. This deacylation-reacylation cycle allows for the selective replacement of fatty acyl chains on the glycerol backbone of phospholipids. Linoleoyl-CoA, an activated form of the essential omega-6 fatty acid linoleic acid, is a key substrate in this process. Its incorporation, primarily at the sn-2 position of lysophospholipids, is crucial for maintaining membrane fluidity, and it serves as a precursor for the synthesis of signaling molecules. Dysregulation of linoleoyl-CoA metabolism in phospholipid remodeling has been implicated in a range of diseases, including non-alcoholic fatty liver disease (NAFLD), atherosclerosis, and ferroptosis.

Key Acyltransferases in Linoleoyl-CoA Incorporation

Several lysophospholipid acyltransferases (LPLATs) exhibit a preference for linoleoyl-CoA, playing specialized roles in remodeling different classes of phospholipids in various tissues and subcellular compartments.

Lysophosphatidylcholine Acyltransferase 3 (LPCAT3)

LPCAT3 is a key enzyme responsible for the incorporation of polyunsaturated fatty acids, including linoleic acid, into phosphatidylcholine (PC), phosphatidylethanolamine (PE), and phosphatidylserine (PS)[1][2]. It is highly expressed in the liver, intestine, and adipose tissue[3][4].

Acyl-CoA:Lysocardiolipin Acyltransferase 1 (ALCAT1)

ALCAT1 is an acyltransferase that plays a significant role in the remodeling of cardiolipin, a unique phospholipid of the inner mitochondrial membrane. It preferentially utilizes linoleoyl-CoA and oleoyl-CoA to reacylated monolysocardiolipin (MLCL)[5][6]. This process is critical for maintaining mitochondrial function and integrity.

Tafazzin

Tafazzin is a transacylase that is also central to cardiolipin remodeling. Unlike the acyl-CoA dependent acyltransferases, tafazzin catalyzes the transfer of fatty acids from other phospholipids, such as PC, to MLCL. It exhibits a preference for transferring linoleic acid, contributing to the characteristic enrichment of tetralinoleoyl-cardiolipin in healthy mitochondria[7][8].

Quantitative Data on Linoleoyl-CoA-Mediated Phospholipid Remodeling

The following tables summarize quantitative data regarding the enzymatic activity of key acyltransferases and the impact of their modulation on cellular phospholipid composition.

Enzyme Kinetics

Precise kinetic data for linoleoyl-CoA as a substrate for these enzymes is not extensively available in the literature. However, the kinetic parameters for arachidonoyl-CoA, another polyunsaturated fatty acyl-CoA preferred by LPCAT3, provide a valuable reference.

Table 1: Kinetic Parameters of Human LPCAT3 with Arachidonoyl-CoA

| Substrate | Km (μmol·L−1) | Vmax (pmol·min−1·U−1) | Source |

| Arachidonoyl-CoA | 11.03 ± 0.51 | 39.76 ± 1.86 | |

| NBD-labeled lysophosphatidylcholine | 266.84 ± 3.65 | 39.76 ± 1.86 |

Note: Data for linoleoyl-CoA is not available. Arachidonoyl-CoA is used as a representative polyunsaturated fatty acyl-CoA substrate for LPCAT3.

Phospholipid Compositional Changes

Genetic manipulation of acyltransferase expression provides insight into their role in shaping the cellular lipidome.

Table 2: Changes in Phospholipid Species Following LPCAT3 Knockdown in Mouse Liver

| Phospholipid Species | Change upon LPCAT3 Knockdown | Reference |

| Total Lysophosphatidylcholine (LysoPC) | 38.5% increase | |

| PC (36:4) | Significant reduction | |

| PC (38:4) | Significant reduction | |

| PC (36:3) | Significant reduction | |

| PC (38:3) | Significant reduction | |

| PE (38:4) | Decrease | |

| PE (40:4) | Increase | |

| PE (40:5) | Increase |

Table 3: Fatty Acid Composition of Phospholipids in HeLa Cells with SCD1 and LPCAT3 Knockdown

| Fatty Acid | SCD1 Knockdown (% of total) | SCD1/LPCAT3 Double Knockdown (% of total) | Reference |

| 18:2 | 0.58 ± 0.03 | 0.45 ± 0.01 | [7] |

| 20:4 | 3.29 ± 0.09 | 2.15 ± 0.05 | [7] |

| 20:5 | 1.10 ± 0.01 | 0.85 ± 0.02 | [7] |

Signaling and Metabolic Pathways Involving Linoleoyl-CoA Remodeling

The incorporation of linoleoyl-CoA into membrane phospholipids is a tightly regulated process with significant downstream consequences for cellular signaling.

Transcriptional Regulation of LPCAT3 by Liver X Receptor (LXR)

The expression of LPCAT3 is under the transcriptional control of the Liver X Receptor (LXR), a nuclear receptor that plays a central role in lipid homeostasis[8]. This regulatory axis is critical for maintaining membrane phospholipid composition in response to changes in cellular sterol levels.

Role of Linoleoyl-CoA and LPCAT3 in Ferroptosis

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. The incorporation of polyunsaturated fatty acids, such as linoleic acid, into phospholipids by enzymes like LPCAT3 is a critical step in sensitizing cells to ferroptosis[3].

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the role of linoleoyl-CoA in phospholipid remodeling.

Lysophospholipid Acyltransferase (LPLAT) Activity Assay

This protocol describes a method for measuring LPLAT activity in microsomal preparations using a substrate competition assay.

Materials:

-

Microsomal protein fraction

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)

-

Lysophospholipid mix (e.g., LPC, LPE, LPS)

-

Fatty acyl-CoA mix (including linoleoyl-CoA)

-

Fatty acid-free BSA

-

Internal standards for each phospholipid class

-

Methanol

-

Chloroform

Procedure:

-

Prepare stock solutions of lysophospholipids, acyl-CoAs, and BSA.

-

Isolate microsomes from cells or tissues of interest.

-

In a microcentrifuge tube, combine the microsomal protein, assay buffer, and BSA.

-

Initiate the reaction by adding the lysophospholipid and acyl-CoA mixtures.

-

Incubate the reaction at 37°C for a specified time (e.g., 10 minutes).

-

Stop the reaction by adding a chloroform:methanol (1:2, v/v) solution.

-

Add the internal standards.

-

Extract the lipids using a suitable method (e.g., Bligh-Dyer).

-

Analyze the newly synthesized phospholipids by LC-MS/MS.

Phospholipid Extraction and Analysis by LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of phospholipids from biological samples.

Materials:

-

Biological sample (cells or tissue)

-

Phosphate-buffered saline (PBS)

-

Methanol

-

Chloroform or Methyl-tert-butyl ether (MTBE)

-

Internal standards for each phospholipid class

-

LC-MS/MS system

Procedure:

-

Homogenize the sample in cold PBS.

-

Add a mixture of chloroform:methanol (or MTBE:methanol) to the homogenate.

-

Add the internal standards.

-

Vortex vigorously to ensure thorough mixing and lipid extraction.

-

Centrifuge to separate the organic and aqueous phases.

-

Collect the lower organic phase (for chloroform) or upper organic phase (for MTBE) containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

Reconstitute the dried lipids in a suitable solvent for LC-MS/MS analysis.

-

Inject the sample into the LC-MS/MS system for separation and quantification of individual phospholipid species.

Measurement of Intracellular Acyl-CoA Levels

This protocol describes a method for the quantification of intracellular acyl-CoA species, including linoleoyl-CoA, by LC-MS/MS.

Materials:

-

Cultured cells or tissue samples

-

Methanol

-

Internal standard (e.g., C17:0-CoA)

-

LC-MS/MS system

Procedure:

-

Rapidly quench metabolism and lyse the cells or tissue in cold methanol.

-

Add the internal standard.

-

Vortex and incubate at a low temperature to precipitate proteins.

-

Centrifuge to pellet the protein debris.

-

Collect the supernatant containing the acyl-CoAs.

-

Dry the supernatant under nitrogen.

-

Reconstitute the acyl-CoA extract in a suitable buffer for LC-MS/MS analysis.

-

Inject the sample into the LC-MS/MS system for separation and quantification of individual acyl-CoA species.

Conclusion

The remodeling of membrane phospholipids with linoleoyl-CoA is a fundamental process with far-reaching implications for cellular function and human health. The key enzymes involved, particularly LPCAT3, ALCAT1, and Tafazzin, represent potential therapeutic targets for a variety of diseases. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this guide offer a valuable resource for researchers, scientists, and drug development professionals working to further elucidate the intricate mechanisms of phospholipid remodeling and its role in health and disease. Further research is warranted to fully characterize the kinetic properties of all enzymes involved with linoleoyl-CoA and to explore the full spectrum of physiological and pathological processes influenced by this critical metabolic pathway.

References

- 1. Lysocardiolipin acyltransferase 1 (ALCAT1) controls mitochondrial DNA fidelity and biogenesis through modulation of MFN2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. TAZ encodes tafazzin, a transacylase essential for cardiolipin formation and central to the etiology of Barth syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TAZ encodes tafazzin, a transacylase essential for cardiolipin formation and central to the etiology of Barth syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tafazzin deficiency impairs CoA-dependent oxidative metabolism in cardiac mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The mechanism of acyl specific phospholipid remodeling by tafazzin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Basis for Acyl Specificity in the Tafazzin Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Lysocardiolipin acyltransferase 1 (ALCAT1) controls mitochondrial DNA fidelity and biogenesis through modulation of MFN2 expression - PMC [pmc.ncbi.nlm.nih.gov]

Linoleoyl-CoA: A Pivotal Regulator of Cellular Gene Expression

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Executive Summary

Linoleoyl-CoA, the activated form of the essential omega-6 fatty acid linoleic acid, is emerging as a critical signaling molecule that directly influences the transcriptional landscape of the cell. Beyond its structural roles in cell membranes and as a metabolic intermediate, linoleoyl-CoA and its derivatives function as ligands for nuclear receptors and modulate the activity of key transcription factors. This technical guide provides a comprehensive overview of the current understanding of how linoleoyl-CoA impacts gene expression, with a focus on the underlying signaling pathways, experimental methodologies to investigate these effects, and the implications for drug discovery and development. While direct quantitative data for linoleoyl-CoA is still emerging, this document leverages data from its precursor, linoleic acid, to provide a robust framework for understanding its transcriptional influence.

Introduction

The intricate network of cellular signaling pathways that govern gene expression is profoundly influenced by the availability and metabolism of fatty acids. As the thioester of linoleic acid, linoleoyl-CoA occupies a central node in lipid metabolism. Its synthesis from linoleic acid is the first committed step for its incorporation into various metabolic pathways, including the synthesis of signaling molecules and complex lipids.[1] Recent evidence has illuminated the role of long-chain acyl-CoAs, including linoleoyl-CoA, as direct modulators of transcription factors, thereby providing a mechanism for the cell to sense and respond to changes in fatty acid availability. This guide delves into the molecular mechanisms by which linoleoyl-CoA exerts its effects on gene expression, the key signaling pathways involved, and the experimental approaches used to elucidate these processes.

Signaling Pathways Modulated by Linoleoyl-CoA

Linoleoyl-CoA influences gene expression primarily through its interaction with and modulation of several key transcription factors and nuclear receptors. These interactions can either activate or repress the transcription of a wide array of target genes involved in lipid metabolism, inflammation, and cellular proliferation.

Peroxisome Proliferator-Activated Receptors (PPARs)

Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear receptors that function as ligand-activated transcription factors. PPARα, in particular, is a major regulator of lipid metabolism in the liver and is activated by fatty acids and their derivatives.[2] Long-chain acyl-CoAs, including those of very-long-chain and branched-chain fatty acids, have been shown to be high-affinity ligands for PPARα.[3] While direct binding studies with linoleoyl-CoA are limited, conjugated linoleic acid (CLA), a derivative of linoleic acid, is a potent activator of PPARα.[4][5] Activation of PPARα leads to the transcription of genes involved in fatty acid uptake, binding, and catabolism.[3]

Sterol Regulatory Element-Binding Protein-1c (SREBP-1c)

Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) is a master transcriptional regulator of lipogenesis. Polyunsaturated fatty acids (PUFAs), including linoleic acid, are known to suppress the activity of SREBP-1c.[6][7] This suppression is thought to occur through multiple mechanisms, including the inhibition of SREBP-1c gene transcription and the proteolytic processing of the SREBP-1c precursor protein.[6] By downregulating SREBP-1c, linoleoyl-CoA can effectively reduce the expression of genes involved in fatty acid and triglyceride synthesis.

Hepatocyte Nuclear Factor 4α (HNF4α)

Hepatocyte Nuclear Factor 4α (HNF4α) is a key regulator of liver-specific gene expression, including many genes involved in lipid metabolism. Long-chain acyl-CoAs have been shown to bind directly to HNF4α, suggesting a direct regulatory role.[8][9] HNF4α is known to regulate genes involved in fatty acid oxidation and is required for the renewal of intestinal stem cells.[9] The interaction of linoleoyl-CoA with HNF4α could therefore play a significant role in hepatic and intestinal lipid homeostasis.

Liver X Receptors (LXRs)

Liver X Receptors (LXRs) are nuclear receptors that play a central role in cholesterol and fatty acid metabolism. LXR activation leads to the induction of SREBP-1c and its target genes.[2][10] While fatty acids themselves are not direct LXR ligands, their metabolism can influence LXR activity. The interplay between linoleoyl-CoA metabolism and LXR signaling is an area of active investigation.

Quantitative Data on Gene Expression Changes

While specific quantitative data for linoleoyl-CoA is limited in the literature, studies on its precursor, linoleic acid, provide valuable insights into its potential effects on gene expression. The following tables summarize representative data from studies investigating the impact of linoleic acid or related polyunsaturated fatty acids on the expression of key metabolic and inflammatory genes.

Table 1: Effect of Linoleic Acid on Lipogenic and Fatty Acid Oxidation Gene Expression (from rodent studies)

| Gene | Function | Change in Expression | Fold Change (approx.) | Reference |

| Srebf1 (SREBP-1c) | Master regulator of lipogenesis | ↓ | 0.5x | [11] |

| Fasn (Fatty Acid Synthase) | Fatty acid synthesis | ↓ | 0.6x | [11] |

| Acaca (Acetyl-CoA Carboxylase) | Fatty acid synthesis | ↓ | 0.7x | [11] |

| Ppara (PPARα) | Fatty acid oxidation | ↑ | 1.5x | [11] |

| Cpt1a (Carnitine Palmitoyltransferase 1A) | Mitochondrial fatty acid uptake | ↑ | 1.8x | [11] |

Table 2: Effect of Polyunsaturated Fatty Acids on Inflammatory Gene Expression in Human Cells

| Gene | Function | Change in Expression | Fold Change (approx.) | Reference |

| TNF-α (Tumor Necrosis Factor-alpha) | Pro-inflammatory cytokine | ↓ | 0.4x | [4] |

| IL-6 (Interleukin-6) | Pro-inflammatory cytokine | ↓ | 0.5x | [4] |

| NFKB1 (Nuclear Factor Kappa B Subunit 1) | Pro-inflammatory transcription factor | ↓ | 0.6x | [4] |

| PTGS2 (COX-2) | Pro-inflammatory enzyme | ↓ | 0.3x | [4] |

Note: The data presented are illustrative and compiled from various studies. The exact fold changes can vary depending on the experimental model, concentration, and duration of treatment.

Experimental Protocols

Investigating the impact of linoleoyl-CoA on gene expression requires a combination of molecular and cellular biology techniques. The following sections provide detailed methodologies for key experiments.

Cell Culture and Treatment

Objective: To expose cultured cells to linoleoyl-CoA to study its effects on gene expression.

Materials:

-

Hepatocytes (e.g., HepG2) or other relevant cell lines

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Linoleoyl-CoA sodium salt (or linoleic acid complexed to BSA)

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Phosphate-buffered saline (PBS)

Protocol:

-

Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of treatment.

-

Preparation of Linoleoyl-CoA/Linoleic Acid-BSA Complex:

-

Prepare a stock solution of linoleoyl-CoA or linoleic acid in ethanol.

-

Separately, prepare a solution of fatty acid-free BSA in serum-free medium.

-

Slowly add the linoleoyl-CoA/linoleic acid stock solution to the BSA solution while gently vortexing to facilitate complex formation.

-

Incubate the mixture at 37°C for 30-60 minutes.

-

Sterile filter the complex solution.

-

-

Cell Treatment:

-

Wash the cells with PBS.

-

Replace the culture medium with serum-free medium containing the linoleoyl-CoA/linoleic acid-BSA complex at the desired final concentration (typically in the range of 10-100 µM).

-

Include a vehicle control (medium with BSA-ethanol complex without the fatty acid).

-

Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours).

-

-

Harvesting Cells: After incubation, wash the cells with PBS and harvest for downstream applications (RNA or protein extraction, ChIP).

RNA-Sequencing (RNA-Seq)

Objective: To obtain a global view of gene expression changes in response to linoleoyl-CoA treatment.

Protocol Outline:

-

RNA Extraction: Isolate total RNA from linoleoyl-CoA-treated and control cells using a commercially available kit (e.g., RNeasy Kit, Qiagen) or TRIzol reagent. Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.

-

Library Preparation:

-

Perform poly(A) selection to enrich for mRNA.

-

Fragment the mRNA.

-

Synthesize first-strand cDNA using reverse transcriptase and random primers.

-

Synthesize second-strand cDNA.

-

Perform end-repair, A-tailing, and ligation of sequencing adapters.

-

Amplify the library by PCR.

-

-

Sequencing: Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).

-

Data Analysis:

-

Perform quality control of the raw sequencing reads.

-

Align the reads to a reference genome.

-

Quantify gene expression levels.

-

Perform differential gene expression analysis to identify genes that are significantly up- or downregulated by linoleoyl-CoA treatment.

-

Perform pathway and gene ontology analysis to understand the biological functions of the differentially expressed genes.

-

Chromatin Immunoprecipitation-Sequencing (ChIP-Seq)

Objective: To identify the genomic binding sites of transcription factors (e.g., PPARα) that are activated by linoleoyl-CoA.

Protocol Outline:

-

Cell Treatment and Cross-linking: Treat cells with linoleoyl-CoA as described above. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium.

-

Chromatin Preparation: Lyse the cells and isolate the nuclei. Shear the chromatin into small fragments (200-600 bp) using sonication or enzymatic digestion.

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific to the transcription factor of interest (e.g., anti-PPARα).

-

Add protein A/G magnetic beads to capture the antibody-transcription factor-DNA complexes.

-

Wash the beads to remove non-specific binding.

-

-

DNA Purification:

-

Elute the protein-DNA complexes from the beads.

-

Reverse the cross-links by heating.

-

Treat with RNase A and proteinase K.

-

Purify the DNA.

-

-

Library Preparation and Sequencing: Prepare a sequencing library from the immunoprecipitated DNA and sequence it.

-

Data Analysis:

-

Align the sequencing reads to the reference genome.

-

Perform peak calling to identify regions of the genome where the transcription factor is bound.

-

Annotate the peaks to identify the target genes.

-

Perform motif analysis to identify the DNA binding sequence of the transcription factor.

-

In Vitro Transcription Assay

Objective: To directly assess the effect of linoleoyl-CoA on the transcriptional activity of a specific gene promoter in a cell-free system.

Protocol Outline:

-

Prepare a DNA Template: Clone the promoter of a target gene upstream of a reporter gene (e.g., luciferase) in a plasmid vector.

-

Assemble the Transcription Reaction: In a reaction tube, combine the DNA template, purified transcription factors (e.g., PPARα/RXRα), RNA polymerase II, and a buffer containing NTPs (including a radiolabeled or fluorescently tagged NTP).

-

Add Linoleoyl-CoA: Add linoleoyl-CoA to the reaction mixture at various concentrations. Include a vehicle control.

-

Incubate: Incubate the reaction at 37°C to allow transcription to occur.

-

Analyze the Transcripts: Separate the RNA transcripts by gel electrophoresis and visualize them by autoradiography or fluorescence imaging. Quantify the amount of transcript produced in the presence and absence of linoleoyl-CoA.[12]

Conclusion and Future Directions

Linoleoyl-CoA stands as a key bioactive lipid that directly partakes in the regulation of gene expression. Its ability to modulate the activity of critical transcription factors such as PPARα and SREBP-1c positions it as a central player in maintaining metabolic homeostasis. The experimental protocols detailed in this guide provide a robust framework for researchers to further unravel the complexities of linoleoyl-CoA-mediated gene regulation.

Future research should focus on generating specific quantitative data on the dose- and time-dependent effects of linoleoyl-CoA on a genome-wide scale. The application of advanced techniques such as single-cell RNA-seq and ChIP-seq will be instrumental in dissecting the cell-type-specific responses to this important signaling molecule. A deeper understanding of the molecular interactions between linoleoyl-CoA and its target transcription factors will be crucial for the development of novel therapeutic strategies targeting metabolic and inflammatory diseases. The continued exploration of this fascinating molecule promises to yield significant insights into the intricate interplay between nutrition, metabolism, and gene expression.

References

- 1. uef.fi [uef.fi]

- 2. RNA-Seq Analysis of Pubertal Mammary Epithelial Cells Reveals Novel n-3 Polyunsaturated Fatty Acid Transcriptomic Changes in the fat-1 Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Genome-wide association and RNA-seq analyses reveal a potential gene related to linolenic acid in soybean seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. RNA-Seq Analysis of Pubertal Mammary Epithelial Cells Reveals Novel n-3 Polyunsaturated Fatty Acid Transcriptomic Changes in the fat-1 Mouse Model [mdpi.com]

- 6. Developing a New Two-Step Protocol to Generate Functional Hepatocytes from Wharton's Jelly-Derived Mesenchymal Stem Cells under Hypoxic Condition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro approaches to analysis of transcription termination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. frontiersin.org [frontiersin.org]

- 9. Guide to the Assessment of Mature Liver Gene Expression in Stem Cell-Derived Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. RNA-Seq reveals differentially expressed genes affecting polyunsaturated fatty acids percentage in the Huangshan Black chicken population - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Revisiting T7 RNA polymerase transcription in vitro with the Broccoli RNA aptamer as a simplified real-time fluorescent reporter - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Vitro Transcription Assays and Their Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of Linoleoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro enzymatic synthesis of linoleoyl-CoA, a critical substrate for numerous biochemical and physiological studies. The protocols detailed below are designed to be a starting point for researchers, offering a robust method for producing high-quality linoleoyl-CoA for use in various experimental settings, including enzyme kinetics, lipid metabolism studies, and drug screening assays.

Introduction

Linoleoyl-CoA is the activated form of linoleic acid, an essential omega-6 fatty acid. The synthesis of linoleoyl-CoA is the first committed step in its metabolism, enabling its participation in a wide array of cellular processes.[1] In vitro synthesis of this molecule is crucial for studying the enzymes and pathways that utilize it, as well as for investigating its role as a signaling molecule. The primary enzyme responsible for this activation is the long-chain acyl-CoA synthetase (ACSL), which catalyzes the ATP-dependent ligation of linoleic acid to coenzyme A (CoA).[1]

Principle of the Reaction

The enzymatic synthesis of linoleoyl-CoA is a two-step reaction catalyzed by ACSL in the presence of ATP and magnesium ions.

-

Adenylation of Linoleic Acid: Linoleic acid reacts with ATP to form an enzyme-bound linoleoyl-adenylate intermediate and pyrophosphate (PPi).

-

Thioesterification with Coenzyme A: The activated linoleoyl group is then transferred from the adenylate intermediate to the thiol group of coenzyme A, forming linoleoyl-CoA and releasing AMP.

Quantitative Data Summary

The following table summarizes the kinetic parameters for long-chain acyl-CoA synthetase with linoleic acid as a substrate. These values can be used as a reference for optimizing reaction conditions and for comparative studies.

| Enzyme Source | Substrate | Apparent K_m (µM) | V_max (nmol/min/mg protein) | Optimal Substrate Concentration (µM) | Reference |

| Rat Liver Nuclei | Linoleic Acid (18:2n-6) | > Palmitic Acid (16:0) | Higher than Palmitic Acid | ~12.8 | [1] |

| Saccharomyces cerevisiae Faa1p | Oleic Acid (18:1) | 71.1 | 158.2 | - | [2] |

Note: Specific Vmax values for linoleic acid with the rat liver nuclear enzyme were not explicitly stated in the reference but were noted to be higher than for palmitic acid. The data for Faa1p with oleic acid is provided for comparative purposes as a well-characterized long-chain acyl-CoA synthetase.

Experimental Protocols

Materials and Reagents

-

Recombinant Long-Chain Acyl-CoA Synthetase (ACSL)

-

Linoleic Acid

-

Coenzyme A (CoA), lithium salt

-

Adenosine 5'-triphosphate (ATP), disodium salt

-

Magnesium Chloride (MgCl₂)

-

Potassium Phosphate Buffer (pH 7.4)

-

Triton X-100

-

Bovine Serum Albumin (BSA), fatty acid-free

-

High-Performance Liquid Chromatography (HPLC) system

-

C18 reverse-phase HPLC column

-

Acetonitrile (ACN), HPLC grade

-

Potassium Phosphate (KH₂PO₄), HPLC grade

-

Glacial Acetic Acid, HPLC grade

Protocol 1: Enzymatic Synthesis of Linoleoyl-CoA

This protocol is designed for a standard 1 ml reaction volume. The reaction can be scaled up or down as needed.

-

Prepare the Reaction Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 10 mM MgCl₂ and 0.1% Triton X-100.

-

Prepare the Substrate Solution:

-

Dissolve linoleic acid in ethanol to a stock concentration of 10 mM.

-

For the reaction, dilute the linoleic acid stock solution in the reaction buffer containing fatty acid-free BSA to achieve a final concentration of 50 µM. The BSA helps to solubilize the fatty acid.

-

-

Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following reagents in the order listed:

-

Reaction Buffer: to a final volume of 1 ml

-

ATP: to a final concentration of 5 mM

-

Coenzyme A: to a final concentration of 1 mM

-

Linoleic Acid/BSA solution: to a final concentration of 50 µM

-

-

Initiate the Reaction: Add the recombinant ACSL enzyme to the reaction mixture to a final concentration of 1-5 µg/ml.

-

Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes with gentle agitation.

-

Terminate the Reaction: Stop the reaction by adding 100 µl of 10% acetic acid or by heat inactivation at 95°C for 5 minutes.

Protocol 2: Purification of Linoleoyl-CoA by HPLC

This protocol is adapted from a method for the purification of long-chain acyl-CoAs.

-

Sample Preparation:

-

Following the termination of the synthesis reaction, centrifuge the mixture at 10,000 x g for 10 minutes to pellet any precipitated protein.

-

Collect the supernatant for HPLC analysis.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: 75 mM KH₂PO₄, pH 4.9.

-

Mobile Phase B: Acetonitrile containing 600 mM glacial acetic acid.

-

Gradient: A linear gradient from 10% B to 90% B over 30 minutes.

-

Flow Rate: 1.0 ml/min.

-

Detection: UV absorbance at 260 nm.

-

-

Injection and Fraction Collection:

-

Inject the prepared supernatant onto the HPLC system.

-

Monitor the chromatogram for the peak corresponding to linoleoyl-CoA. The retention time will need to be determined using a standard if available, or by comparing to the retention times of the starting materials.

-

Collect the fractions containing the linoleoyl-CoA peak.

-

-

Post-Purification:

-

Lyophilize the collected fractions to remove the mobile phase.

-

Resuspend the purified linoleoyl-CoA in a suitable buffer for storage (e.g., water or a slightly acidic buffer) and store at -80°C.

-

Visualizations

Experimental Workflow

References

Quantification of Linoleoyl-CoA by LC-MS/MS: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linoleoyl-CoA is a critical intermediate in lipid metabolism, formed from the essential fatty acid linoleic acid. Its accurate quantification is vital for understanding various physiological and pathological processes, including inflammation, membrane biosynthesis, and the development of metabolic diseases. This application note provides a detailed protocol for the sensitive and specific quantification of linoleoyl-CoA in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Linoleoyl-CoA is synthesized from linoleic acid by the action of long-chain acyl-CoA synthetases (ACSLs).[1][2] Once formed, it can be directed towards several metabolic fates, including incorporation into phospholipids or undergoing desaturation and elongation to form other important polyunsaturated fatty acyl-CoAs.[1][3] Given its central role, dysregulation of linoleoyl-CoA metabolism has been implicated in various disease states, making its precise measurement a key target in biomedical research and drug development.

Experimental Workflow Overview

The following diagram outlines the general workflow for the quantification of linoleoyl-CoA by LC-MS/MS, from sample preparation to data analysis.

Caption: Experimental workflow for linoleoyl-CoA quantification.

Detailed Experimental Protocol

This protocol provides a comprehensive methodology for the extraction and quantification of linoleoyl-CoA from biological matrices.

Sample Preparation

Effective sample preparation is crucial for accurate quantification and to minimize matrix effects.

a. Homogenization:

-

For tissue samples, weigh approximately 50-100 mg of frozen tissue.

-

Homogenize the tissue in a suitable ice-cold buffer (e.g., phosphate-buffered saline) using a mechanical homogenizer.

-

For cultured cells, wash the cell pellet with cold PBS and record the cell number or protein concentration for normalization.

b. Extraction (Solid-Phase Extraction - SPE):

-

Condition an SPE cartridge (e.g., C18) with methanol followed by equilibration with water.

-

Acidify the sample homogenate with a weak acid (e.g., formic acid).

-

Load the acidified sample onto the conditioned SPE cartridge.

-

Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove polar interferences.

-

Elute the acyl-CoAs with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

c. Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent compatible with the LC mobile phase (e.g., 50:50 acetonitrile:water with 15 mM ammonium hydroxide).[4]

LC-MS/MS Analysis

a. Liquid Chromatography (LC) Conditions:

| Parameter | Recommended Condition |

| Column | Reversed-phase C18 or C8 column (e.g., 2.1 x 150 mm, 1.7 µm) |

| Mobile Phase A | 15 mM Ammonium Hydroxide in Water |

| Mobile Phase B | 15 mM Ammonium Hydroxide in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Start at 20% B, increase to 45% B over 2.8 min, then to 65% B over 1 min, followed by re-equilibration.[4] |

| Column Temperature | 40 °C |

| Injection Volume | 5-10 µL |

b. Mass Spectrometry (MS) Conditions:

The analysis is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).

| Parameter | Recommended Setting |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | Precursor Ion (Q1): m/z of Linoleoyl-CoAProduct Ion (Q3): m/z corresponding to the neutral loss of 507 Da or a specific fragment.[5][6][7] |

| Collision Energy | Optimized for the specific instrument and transition. |

| Dwell Time | 50-100 ms |

Linoleoyl-CoA MRM Transition:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |

| Linoleoyl-CoA | Varies by adduct | Varies | A common strategy for acyl-CoAs is to monitor the neutral loss of the 3'-phospho-ADP moiety (507 Da).[5][8] A confirmatory transition to a fragment at m/z 428 can also be used.[8] |

Note: The exact m/z values should be confirmed by direct infusion of a linoleoyl-CoA standard.

Quantitative Data Summary

A typical quantitative method for linoleoyl-CoA should be validated for linearity, precision, and accuracy. The following table summarizes expected performance characteristics based on published methods for long-chain acyl-CoAs.[9]

| Parameter | Typical Performance |

| Linearity (R²) | > 0.99 |

| Lower Limit of Quantitation (LLOQ) | Low nM to sub-µM range |

| Intra-day Precision (%RSD) | < 15% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 85-115% |

Linoleoyl-CoA Metabolic Pathway

The following diagram illustrates the initial steps of linoleoyl-CoA metabolism.

Caption: Activation and initial metabolism of linoleic acid.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust and sensitive approach for the quantification of linoleoyl-CoA in various biological samples. The protocol, from sample preparation to data analysis, is designed to yield accurate and reproducible results, which are essential for advancing our understanding of lipid metabolism in health and disease and for the development of novel therapeutic interventions.

References

- 1. Reactome | Activation of linoleic acid to linoleoyl-CoA [reactome.org]

- 2. Evolutionarily conserved long-chain Acyl-CoA synthetases regulate membrane composition and fluidity | eLife [elifesciences.org]

- 3. Reactome | Desaturation of Linoleoyl-CoA to gamma-linolenoyl-CoA [reactome.org]

- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]